

Chemical synthesis and purification of Alatrofloxacin mesylate for laboratory use

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Compound of Interest

Compound Name: Alatrofloxacin mesylate

Cat. No.: B1665684

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An In-depth Technical Guide to the Laboratory Synthesis and Purification of **Alatrofloxacin Mesylate**

Abstract

Alatrofloxacin mesylate is the L-alanyl-L-alanine prodrug of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Its enhanced solubility makes it suitable for intravenous administration.[2] This guide provides a detailed overview of the chemical synthesis and purification of **Alatrofloxacin mesylate** for laboratory applications, based on established methodologies. The synthesis is a multi-step process culminating in the formation of the active pharmaceutical ingredient. Purification is critical to ensure the removal of impurities. This document outlines the necessary protocols, quantitative data, and experimental workflows.

Chemical Profile

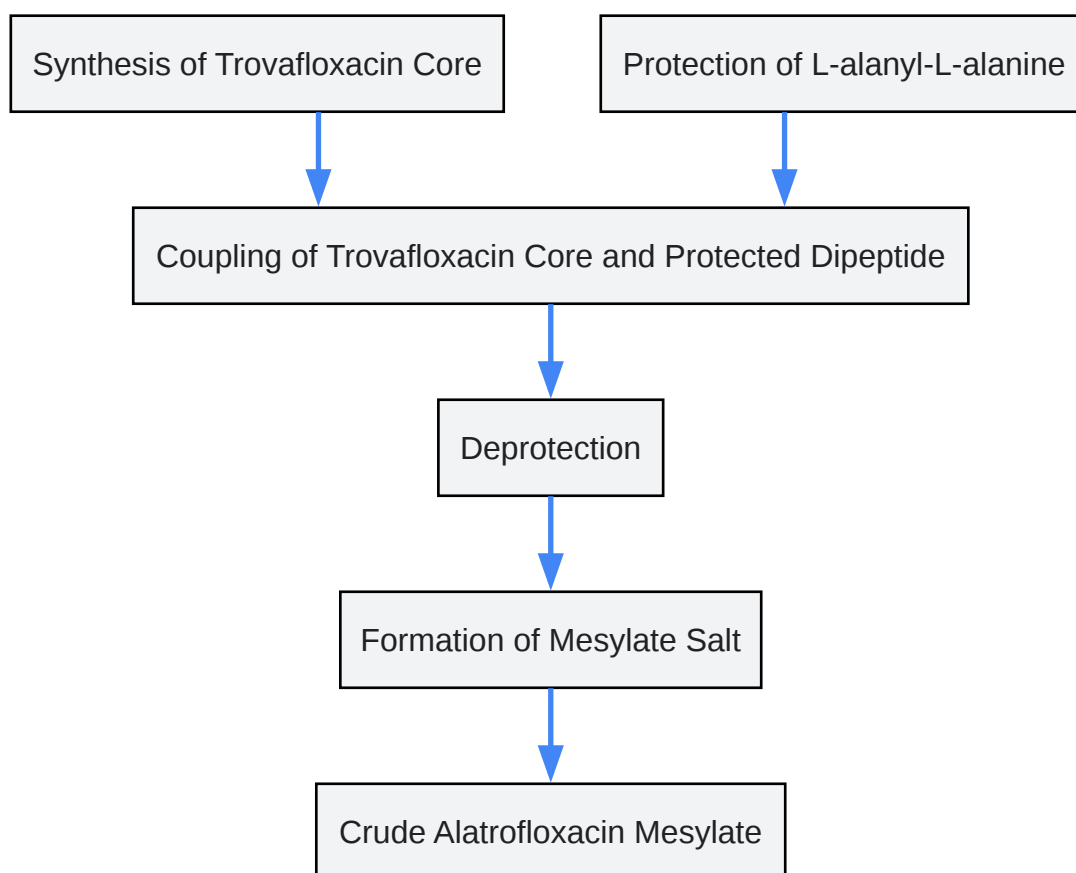
Property	Value
Chemical Name	(1 α , 5 α , 6 α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate[3]
Molecular Formula	C ₂₆ H ₂₅ F ₃ N ₆ O ₅ • CH ₄ O ₃ S
Molecular Weight	654.62 g/mol [4]
Appearance	White to light yellow powder[3][5]
CAS Number	146961-77-5[6]
Mechanism of Action	Inhibition of bacterial DNA gyrase and topoisomerase IV

Synthesis of Alatrofloxacin Mesylate

The synthesis of **Alatrofloxacin mesylate** is a complex process. The core of the synthesis involves the coupling of the trovafloxacin core with an L-alanyl-L-alanine dipeptide. The primary synthesis route is detailed in U.S. Patent Nos. 5,164,402 and 5,229,396, with an alternative process described in International Patent Publication WO 97/00268.[7][8]

General Synthesis Workflow

The overall synthetic strategy involves the preparation of the trovafloxacin nucleus followed by the coupling with the protected dipeptide and subsequent deprotection and salt formation.



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Caption: General workflow for the synthesis of **Alatrofloxacin mesylate**.

Experimental Protocol (Conceptual)

The following is a conceptual protocol based on the general principles of peptide coupling and fluoroquinolone synthesis. The specific details would be found within the cited patents.

Step 1: Synthesis of the Trovafloxacin Core The synthesis of the trovafloxacin core, (1 α , 5 α , 6 α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is a multi-step process that is not detailed here but is a prerequisite for the synthesis of Alatrofloxacin.

Step 2: Preparation of the Protected Dipeptide L-alanyl-L-alanine is protected, for example, with a Boc (tert-butoxycarbonyl) group on the N-terminus to prevent self-coupling during the subsequent reaction.

Step 3: Coupling Reaction The protected L-alanyl-L-alanine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). This activated dipeptide is then reacted with the amino group of the trovafloxacin core in a suitable aprotic solvent like dimethylformamide (DMF).

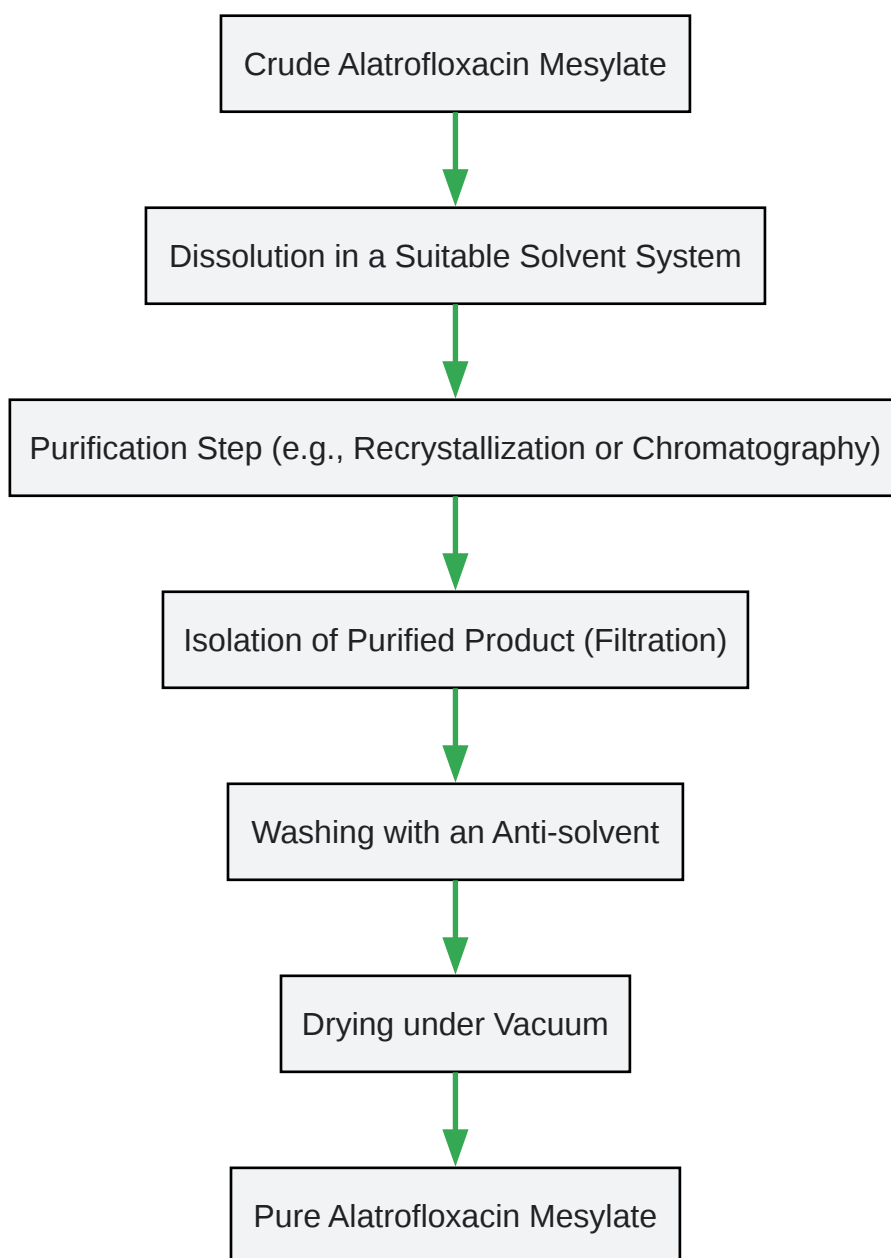
Step 4: Deprotection The protecting group (e.g., Boc) is removed from the N-terminus of the dipeptide side chain. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA).

Step 5: Salt Formation The free base of Alatrofloxacin is dissolved in a suitable solvent, and a stoichiometric amount of methanesulfonic acid is added to form the mesylate salt. The product is then typically precipitated or crystallized from the solution.

Purification of Alatrofloxacin Mesylate

Purification is essential to remove unreacted starting materials, by-products, and any small polar impurities.^[8] A specific purification procedure is mentioned in patent PE103799A1.^[9] High-performance liquid chromatography (HPLC) is a key analytical technique for assessing purity.^[10]

Purification Workflow



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Caption: General workflow for the purification of **Alatrofloxacin mesylate**.

Experimental Protocol (Conceptual)

Step 1: Recrystallization The crude **Alatrofloxacin mesylate** is dissolved in a minimal amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly, promoting the formation of crystals of the pure product, while impurities remain in the mother liquor. The choice of solvent is critical and may involve a mixture of solvents to achieve the desired solubility profile.

Step 2: Filtration and Washing The crystallized product is collected by filtration. The filter cake is then washed with a cold solvent or an anti-solvent in which the product is sparingly soluble to remove any remaining mother liquor and surface impurities.

Step 3: Drying The purified **Alatrofloxacin mesylate** is dried under vacuum at a controlled temperature to remove residual solvents.

Quantitative Data

The following table summarizes conceptual quantitative data that would be targeted in a laboratory synthesis. Actual yields and purity will vary depending on the specific reaction conditions and scale.

Parameter	Target Value	Method of Analysis
Overall Yield	> 60%	Gravimetric
Purity (by HPLC)	> 99.0%	HPLC-UV
Residual Solvents	< 0.5%	Gas Chromatography
Water Content	< 2.0%	Karl Fischer

Conclusion

The synthesis and purification of **Alatrofloxacin mesylate** for laboratory use require a multi-step process involving peptide coupling and careful purification. Adherence to established protocols, such as those outlined in the referenced patents, is crucial for obtaining a high-purity product. The workflows and conceptual protocols provided in this guide offer a framework for researchers and scientists in the field of drug development. For detailed, step-by-step instructions, consultation of the primary patent literature is recommended.

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